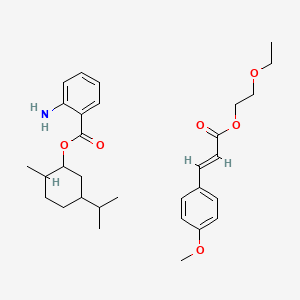
Maxafil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maxafil is a chemical compound with the CAS number 78065-42-6. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
The synthesis of Maxafil involves several steps and specific reaction conditions. While detailed synthetic routes are proprietary and may vary, general methods include:
Synthetic Routes: The preparation of this compound typically involves multi-step organic synthesis, starting from readily available precursors. The process may include reactions such as alkylation, acylation, and cyclization.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality.
Análisis De Reacciones Químicas
Maxafil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Aplicaciones Científicas De Investigación
Maxafil has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions, serving as a building block for more complex molecules.
Biology: In biological research, this compound is utilized in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: this compound has potential therapeutic applications, including its use as a drug candidate for treating specific medical conditions. Its pharmacological properties are being explored in preclinical and clinical studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties .
Mecanismo De Acción
The mechanism of action of Maxafil involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound binds to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes and signaling pathways.
Pathways Involved: The pathways affected by this compound include those related to cellular metabolism, signal transduction, and gene expression. .
Comparación Con Compuestos Similares
Maxafil can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as sildenafil, tadalafil, and vardenafil share structural similarities with this compound. These compounds are known for their use in treating erectile dysfunction and other medical conditions.
Uniqueness: this compound’s unique properties, such as its specific binding affinity and pharmacokinetic profile, distinguish it from other similar compounds.
Propiedades
Número CAS |
78065-42-6 |
|---|---|
Fórmula molecular |
C31H43NO6 |
Peso molecular |
525.7 g/mol |
Nombre IUPAC |
2-ethoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;(2-methyl-5-propan-2-ylcyclohexyl) 2-aminobenzoate |
InChI |
InChI=1S/C17H25NO2.C14H18O4/c1-11(2)13-9-8-12(3)16(10-13)20-17(19)14-6-4-5-7-15(14)18;1-3-17-10-11-18-14(15)9-6-12-4-7-13(16-2)8-5-12/h4-7,11-13,16H,8-10,18H2,1-3H3;4-9H,3,10-11H2,1-2H3/b;9-6+ |
Clave InChI |
RGEMNJVOIALBCU-RRJFPGPQSA-N |
SMILES isomérico |
CCOCCOC(=O)/C=C/C1=CC=C(C=C1)OC.CC1CCC(CC1OC(=O)C2=CC=CC=C2N)C(C)C |
SMILES canónico |
CCOCCOC(=O)C=CC1=CC=C(C=C1)OC.CC1CCC(CC1OC(=O)C2=CC=CC=C2N)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




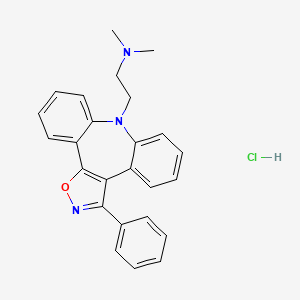
![[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[[(E)-2-methylbut-2-enyl]amino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]tridec-11-en-8-yl]methyl acetate](/img/structure/B12769338.png)
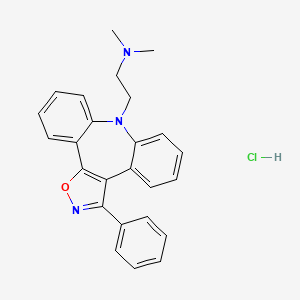
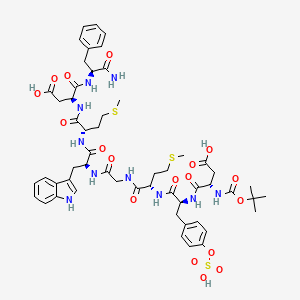

![Carbamic acid, [2-(sulfothio)ethyl]-, C-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ester, monosodium salt](/img/structure/B12769367.png)
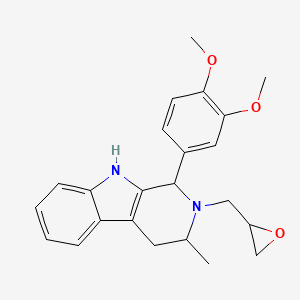
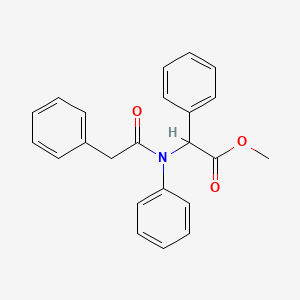
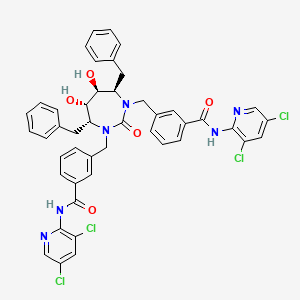
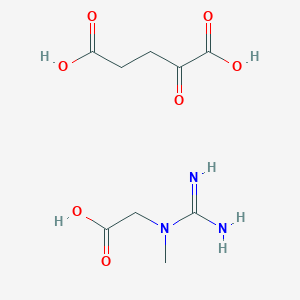
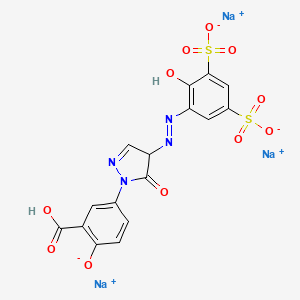
![4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine](/img/structure/B12769419.png)
